molecular formula C5H7N B14312328 2,3-Didehydro-1,4,5,6-tetrahydropyridine CAS No. 112598-99-9

2,3-Didehydro-1,4,5,6-tetrahydropyridine

Cat. No.: B14312328
CAS No.: 112598-99-9
M. Wt: 81.12 g/mol
InChI Key: CDLULYVWBYVOOK-UHFFFAOYSA-N
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Description

2,3-Didehydro-1,4,5,6-tetrahydropyridine is a heterocyclic compound with the molecular formula C5H7N. It is a derivative of tetrahydropyridine, characterized by the presence of a double bond between the second and third carbon atoms in the ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Didehydro-1,4,5,6-tetrahydropyridine can be achieved through several methods. One common approach involves the partial reduction of pyridinium salts. For instance, treatment of N-methylpyridinium with borohydride reagents yields 1-methyl-1,2,3,6-tetrahydropyridine, which can then be further processed to obtain the desired compound . Another method involves the use of a modified Ireland-Claisen rearrangement, leading to the formation of tetrahydropyridines via a silyl ketene acetal intermediate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above, with adjustments for scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,3-Didehydro-1,4,5,6-tetrahydropyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the double bond and the nitrogen atom in the ring structure .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce various tetrahydropyridine isomers .

Mechanism of Action

The mechanism of action of 2,3-Didehydro-1,4,5,6-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Didehydro-1,4,5,6-tetrahydropyridine is unique due to its specific double bond position, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

112598-99-9

Molecular Formula

C5H7N

Molecular Weight

81.12 g/mol

IUPAC Name

5,6-didehydro-1,2,3,4-tetrahydropyridine

InChI

InChI=1S/C5H7N/c1-2-4-6-5-3-1/h6H,1-2,4H2

InChI Key

CDLULYVWBYVOOK-UHFFFAOYSA-N

Canonical SMILES

C1CC#CNC1

Origin of Product

United States

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